

Spectroscopic and Structural Elucidation of N,N'-Dibenzylglycinamide: A Technical Overview

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Compound of Interest		
Compound Name:	N,N'-Dibenzylglycinamide	
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For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the structural and spectroscopic properties of synthetic intermediates is paramount. This technical guide provides an in-depth analysis of **N,N'-Dibenzylglycinamide**, a derivative of the simplest proteinogenic amino acid, glycine.[1] This document outlines the key spectroscopic data (NMR, IR, and MS) and provides a detailed experimental protocol for its characterization.

N,N'-Dibenzylglycinamide (C₁₆H₁₈N₂O, Molar Mass: 254.33 g/mol) is a glycine amide derivative where both the alpha-amino and the amide nitrogen atoms are substituted with benzyl groups.[1] This substitution pattern significantly influences its chemical and physical properties, making it a subject of interest in medicinal and organic chemistry.[1]

Spectroscopic Data

The structural confirmation of **N,N'-Dibenzylglycinamide** relies on a combination of spectroscopic techniques. The following tables summarize the expected and observed data for its ¹H NMR, ¹³C NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for N,N'-Dibenzylglycinamide



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20 - 7.40	m	10H	Aromatic protons (C ₆ H ₅)
Data not available	S	2H	CH ₂ (glycine backbone)
Data not available	S	4Н	CH ₂ (benzyl groups)
Data not available	br s	1H	NH (amide)

Table 2: 13C NMR Spectroscopic Data for N,N'-Dibenzylglycinamide

Chemical Shift (δ) ppm	Assignment
~170	C=O (amide)
~127 - 140	Aromatic carbons (C ₆ H ₅)
Data not available	CH ₂ (glycine backbone)
Data not available	CH ₂ (benzyl groups)

Note: Specific chemical shift values for the aliphatic protons and carbons were not available in the searched literature. The presented values for aromatic and carbonyl signals are based on expected ranges for similar structures.[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for N,N'-Dibenzylglycinamide



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Sharp	N-H stretch (amide)
~3030	Medium	C-H stretch (aromatic)
~2920	Medium	C-H stretch (aliphatic)
~1640	Strong	C=O stretch (amide I)
~1540	Medium	N-H bend (amide II)
~1495, 1450	Medium	C=C stretch (aromatic)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for N,N'-Dibenzylglycinamide

m/z	Interpretation
254	[M] ⁺ (Molecular ion)
91	[C7H7]+ (Tropylium ion, often the base peak)

The fragmentation pattern in Electron Ionization (EI) Mass Spectrometry is expected to be dominated by the stable tropylium cation at m/z 91, formed from the benzylic cleavage.[1]

Experimental Protocols

A general procedure for the synthesis and characterization of an amide, adaptable for **N,N'- Dibenzylglycinamide**, is outlined below.

Synthesis of N,N'-Dibenzylglycinamide

A common route to synthesize **N,N'-Dibenzylglycinamide** involves the reaction of a glycine derivative with dibenzylamine. For instance, chloroacetyl chloride can be reacted with dibenzylamine in the presence of a base to yield the target compound.

Materials:



- Glycine
- Thionyl chloride
- Dibenzylamine
- Triethylamine (or another suitable base)
- Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

- Activation of Glycine: Glycine is first converted to its acid chloride. To a suspension of glycine
 in an anhydrous solvent, thionyl chloride is added dropwise at 0 °C. The reaction mixture is
 then stirred at room temperature until the conversion is complete.
- Amidation: The resulting glycine acid chloride solution is added dropwise to a solution of dibenzylamine and a base in an anhydrous solvent at 0 °C.
- Work-up: The reaction mixture is washed with water, a dilute acid solution, and a brine solution. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure N,N'-Dibenzylglycinamide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). The spectrum is typically recorded in the range of 4000-400 cm⁻¹.



Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, with Electron Ionization (EI) being a common method for this type of molecule. The sample is introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the molecular ion and its fragments are recorded.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of **N,N'-Dibenzylglycinamide**.

Caption: Experimental workflow for the synthesis and characterization of **N,N'- Dibenzylglycinamide**.

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References

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